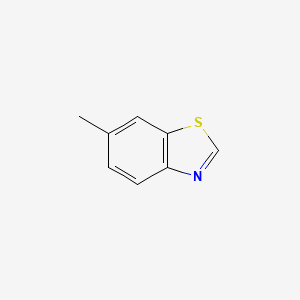
1-Bromo-3,3,3-trifluoroprop-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3,3,3-trifluoroprop-1-ene is an organofluorine compound with the molecular formula C₃H₂BrF₃. It is a colorless liquid with a boiling point of approximately 39-39.5°C . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various chemical syntheses and industrial applications.
Preparation Methods
1-Bromo-3,3,3-trifluoroprop-1-ene can be synthesized through several methods:
Reaction of 3,3,3-trifluoropropyne with hydrogen bromide: This method involves the addition of hydrogen bromide to 3,3,3-trifluoropropyne under controlled conditions.
Bromination of 3,3,3-trifluoropropene: This involves the reaction of 3,3,3-trifluoropropene with bromine in the presence of a catalyst such as aluminum bromide.
Industrial production methods typically involve large-scale bromination reactions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of various substituted products.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: The compound can be used in cross-coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium catalysts. Major products formed from these reactions include trifluoromethyl-substituted alkenes and alkynes.
Scientific Research Applications
1-Bromo-3,3,3-trifluoroprop-1-ene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-3,3,3-trifluoroprop-1-ene involves its reactivity with nucleophiles and electrophiles. The trifluoromethyl group enhances the electrophilicity of the carbon-carbon double bond, making it more susceptible to nucleophilic attack . The bromine atom can be readily displaced in substitution reactions, facilitating the formation of various derivatives .
Comparison with Similar Compounds
1-Bromo-3,3,3-trifluoroprop-1-ene can be compared with similar compounds such as:
2-Bromo-3,3,3-trifluoropropene: This compound has similar reactivity but differs in the position of the bromine atom.
3,3,3-Trifluoropropene: Lacks the bromine atom, making it less reactive in substitution reactions.
The presence of the bromine atom in this compound makes it a more versatile intermediate in organic synthesis compared to its analogs.
Properties
IUPAC Name |
1-bromo-3,3,3-trifluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrF3/c4-2-1-3(5,6)7/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRZHWZVROHBBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CBr)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrF3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)




![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)


![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)



